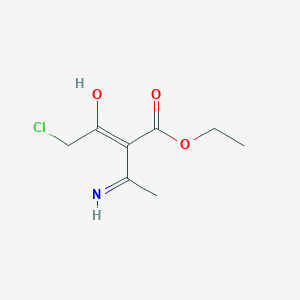
Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate, commonly referred to as Ethyl Chloroimidazole, is a synthetic organic compound that has been used in a variety of scientific and industrial applications. It is a colorless liquid with a pungent odor and is soluble in water. Ethyl Chloroimidazole has been used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a biopesticide in agriculture. It has also been used in the production of pharmaceuticals and in the synthesis of various other compounds.
Aplicaciones Científicas De Investigación
Crystal Packing and Interactions
Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate demonstrates unique crystal packing properties. It utilizes rare N⋯π and O⋯π interactions rather than conventional "directed" hydrogen bonding. These interactions lead to distinctive structural formations like zigzag double-ribbons and 1-D double-columns in its crystalline state. This has implications for understanding molecular interactions and designing materials with specific structural properties (Zhang et al., 2011).
Enantioselective Hydrogenation
The compound has been pivotal in enantioselective hydrogenation processes. Specifically, it is used in transforming ethyl 2-oxo-4-arylbut-3-enoate into ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity. This process is sensitive to reaction temperatures and has laid the foundation for producing chiral drugs (Meng et al., 2008).
Synthesis of Fluorofuranones
This compound is integral in synthesizing 3-fluorofuran-2(5H)-ones. These are achieved through an efficient Z/E photoisomerisation followed by acid-catalyzed cyclization, showcasing the compound's versatility in complex chemical synthesis processes (Pomeisl et al., 2007).
Structural Analysis and Spectrometric Identification
The compound has been subject to detailed structural analysis and spectrometric identification. Its crystalline structure, spectral properties, and tautomeric forms have been thoroughly studied, contributing significantly to the field of chemical crystallography (Johnson et al., 2006).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . These interactions often involve the compound binding to a specific receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
For instance, indole derivatives have been found to affect various biological activities, which suggests that they may influence a range of biochemical pathways .
Pharmacokinetics
For instance, sunitinib, a tyrosine kinase inhibitor, has been found to have a plasma terminal elimination half-life of 51 hours in humans . The majority of the drug was excreted in the feces, with a smaller fraction excreted in the urine .
Result of Action
Compounds with similar structures have been found to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
For instance, the solvent used can affect the greenness of chemical processes . Additionally, the degradation of certain compounds can be influenced by the composition of the environment .
Propiedades
IUPAC Name |
ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c1-3-13-8(12)7(5(2)10)6(11)4-9/h10-11H,3-4H2,1-2H3/b7-6-,10-5? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMSYXJMPIRINH-MHOVPGDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)C(=N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/CCl)\O)/C(=N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

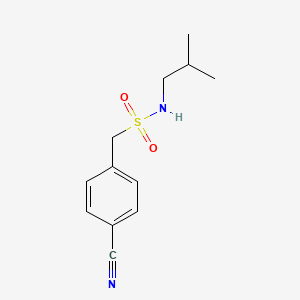
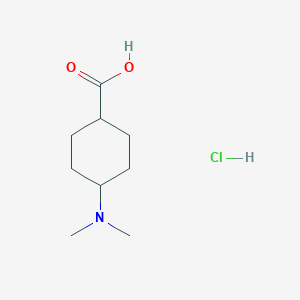
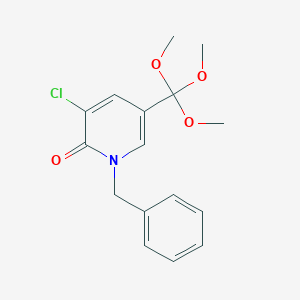
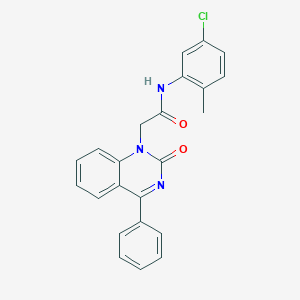
![2-(benzylthio)-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2366696.png)
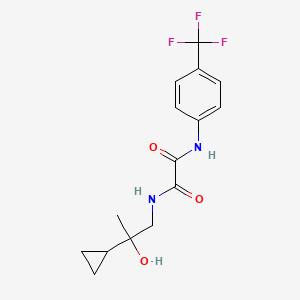
![N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide](/img/structure/B2366700.png)
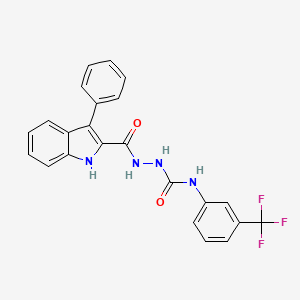
![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2366702.png)
![[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2366704.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2366705.png)

![N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2366709.png)
